![molecular formula C26H64O7P2Si5 B2879565 1,1-Bis[bis(trimethylsilyloxy)phosphoryl]undec-10-enoxy-trimethylsilane CAS No. 2416228-69-6](/img/structure/B2879565.png)
1,1-Bis[bis(trimethylsilyloxy)phosphoryl]undec-10-enoxy-trimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1,1-Bis[bis(trimethylsilyloxy)phosphoryl]undec-10-enoxy-trimethylsilane” is a complex organosilicon compound. It contains trimethylsilyloxy groups attached to a phosphorus atom, and an undec-10-ene group, which is a type of hydrocarbon chain with a double bond .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple trimethylsilyloxy groups and a long carbon chain. The trimethylsilyloxy groups are likely to provide steric bulk and could influence the reactivity of the compound .Chemical Reactions Analysis
As for the chemical reactions, this compound could potentially undergo, the double bond in the undec-10-ene moiety could undergo addition reactions. Furthermore, the trimethylsilyloxy groups could potentially be replaced by other groups in the presence of suitable reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of trimethylsilyloxy groups could make the compound relatively nonpolar and low in reactivity .Aplicaciones Científicas De Investigación
Addition Reactions and Organophosphorus Compounds Synthesis
Bis(trimethylsiloxy)phosphine has been used in addition reactions to unsaturated synthons, leading to various types of promising organophosphorus compounds. This demonstrates the compound's utility in synthesizing organophosphorus chemistry and its potential role in creating complex molecules with diverse applications, ranging from materials science to pharmaceuticals (Prishchenko et al., 2003).
Polysilsesquioxane Materials
Research into bis(triethoxysilyl)arylene monomers and bis(trimethoxysilyl)hexylene monomer led to the production of arylene- and alkylene-bridged polysilsesquioxanes. These materials, with high surface areas and porosity, indicate the potential of organosilicon compounds in creating advanced materials with specific physical and chemical properties, relevant for applications in catalysis, adsorption, and as matrices for composite materials (Small et al., 1993).
Organometallic Chemistry
The study of reactions between bis(trimethylsilyl)aminofluorsilanes and sodium alcoholates highlights the complex reactivity of organosilicon compounds with potential implications in the synthesis of organometallic compounds. This reactivity can be harnessed in creating novel materials and catalysts (Klingebiel et al., 1975).
Bioremediation Applications
Organosilicon compounds, particularly those related to bisphenol A derivatives, have been explored for their potential in environmental remediation. The biodegradability and fate of such compounds in natural environments, facilitated by enzymatic systems, highlight the broader application of organosilicon chemistry in addressing environmental pollutants (Chhaya & Gupte, 2013).
Antiviral Prodrugs Synthesis
Bis(trimethylsilyl) acylphosphonates have been used in the synthesis of acyloxyalkyl esters as potential prodrugs of antiviral agents. This application underscores the role of organosilicon compounds in pharmaceutical synthesis, particularly in the development of antiviral medications (Iyer et al., 1989).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1,1-bis[bis(trimethylsilyloxy)phosphoryl]undec-10-enoxy-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H64O7P2Si5/c1-17-18-19-20-21-22-23-24-25-26(29-36(2,3)4,34(27,30-37(5,6)7)31-38(8,9)10)35(28,32-39(11,12)13)33-40(14,15)16/h17H,1,18-25H2,2-16H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXTOMQJWMUDXAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(CCCCCCCCC=C)(P(=O)(O[Si](C)(C)C)O[Si](C)(C)C)P(=O)(O[Si](C)(C)C)O[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H64O7P2Si5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
691.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Bis[bis(trimethylsilyloxy)phosphoryl]undec-10-enoxy-trimethylsilane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[[2-[1-[2-[(2-fluorobenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2879482.png)

![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2879485.png)
![3-[(4-tert-butylphenyl)methoxy]-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2879487.png)
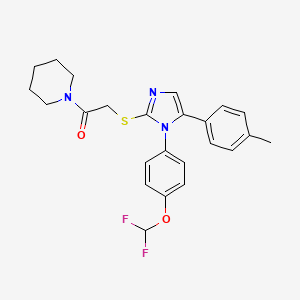
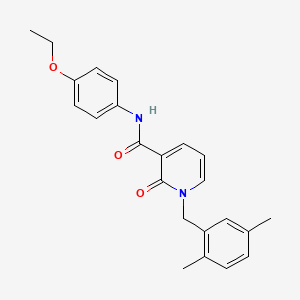
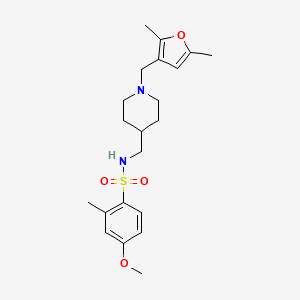

![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2879495.png)
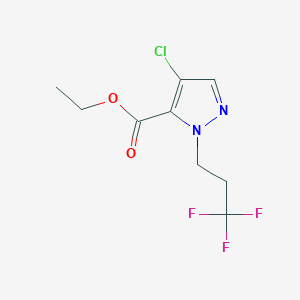
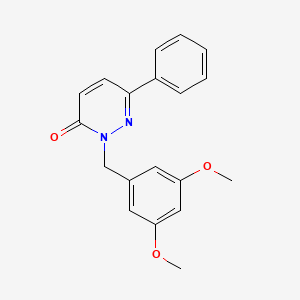
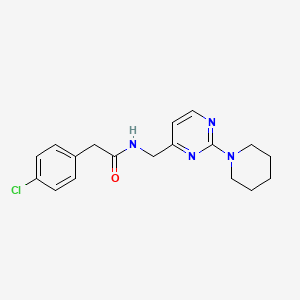
![N-([3,3'-bipyridin]-5-ylmethyl)-3'-methoxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2879502.png)
![N-(3,4-dichlorophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2879503.png)